molecular formula C10H11ClO2 B1349883 1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene CAS No. 842123-91-5

1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene

Cat. No. B1349883
M. Wt: 198.64 g/mol
InChI Key: RYDWLHMWLFQKAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene is a chemical compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 . Its IUPAC name is 2-(2-chlorobenzyl)-1,3-dioxolane . The compound is used for research purposes.


Molecular Structure Analysis

The molecular structure of 1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene consists of a benzene ring with a chlorine atom and a 1,3-dioxolane ring attached to it . The InChI code for this compound is 1S/C10H11ClO2/c11-9-4-2-1-3-8(9)7-10-12-5-6-13-10/h1-4,10H,5-7H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene include a boiling point of 278.6ºC at 760 mmHg and a density of 1.233g/cm3 .

Scientific Research Applications

Synthesis and Characterization

1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene serves as a precursor in the synthesis of various dioxolane derivatives, demonstrating its versatility in organic synthesis. For instance, research has shown the synthesis of 2,4-disubstituted 1,3-dioxolanes through reactions with benzaldehyde and its derivatives, highlighting the compound's role in creating structurally diverse molecules (Kerimov, 2001). Moreover, the synthesis of copolymers of 2-(o-chlorophenyl)-4-methylene-1,3-dioxolane with vinyl monomers demonstrates its application in polymer science, where its incorporation into polymers can influence their physical properties and behavior (Morariu & Bercea, 2004).

Catalytic Applications

The compound also finds use in catalysis, as illustrated by studies on tandem ethylene oligomerization and Friedel–Crafts alkylation catalyzed by nickel complexes. These processes utilize the compound in generating alkylated toluenes, showcasing its efficacy in catalytic systems and its potential in facilitating complex chemical transformations (Budhai et al., 2013).

Pharmaceutical and Biomedical Research

In the realm of pharmaceutical and biomedical research, derivatives of 1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene are utilized for synthesizing compounds with potential therapeutic applications. This is exemplified by the synthesis of 3-(ω-Hydroxyalkoxy)isobenzofuran-1(3H)-ones, which may have implications in drug development and biomedical applications (Kobayashi & Kuroda, 2014).

Environmental and Material Science

This compound is also instrumental in environmental science and materials research, as seen in the study of catalytic conversions of polychlorinated benzenes and dioxins using vanadium-based catalysts. Such research indicates its utility in understanding and mitigating the environmental impact of chlorinated organic compounds (Lee & Jurng, 2008).

properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c11-9-4-2-1-3-8(9)7-10-12-5-6-13-10/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDWLHMWLFQKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373918
Record name 2-[(2-chlorophenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene

CAS RN

842123-91-5
Record name 2-[(2-chlorophenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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